1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-4-methylpiperidine
Overview
Description
1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-4-methylpiperidine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with a 2-methoxyphenyl group and a prop-2-enyl chain, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-4-methylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and 4-methylpiperidine.
Condensation Reaction: The first step involves a condensation reaction between 2-methoxybenzaldehyde and 4-methylpiperidine in the presence of a base such as sodium hydroxide. This reaction forms an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium iodide in acetone.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halides or amines.
Scientific Research Applications
1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-4-methylpiperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-4-methylpiperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets signal transducer and activator of transcription 3 (STAT3), a key protein involved in various cellular processes.
Pathways Involved: By inhibiting STAT3 activation, the compound exerts anti-inflammatory and neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Known for its anti-inflammatory properties.
(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Exhibits antimicrobial activity.
Uniqueness
1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-4-methylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit STAT3 and modulate multiple pathways makes it a promising candidate for therapeutic applications.
Properties
IUPAC Name |
1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-4-methylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-14-9-12-17(13-10-14)11-5-7-15-6-3-4-8-16(15)18-2/h3-8,14H,9-13H2,1-2H3/b7-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBXSJQIQVYSOU-FNORWQNLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC=CC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C/C=C/C2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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